3-Hydroxymethylantipyrine

Beschreibung

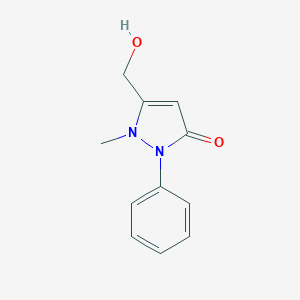

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJKAGOWIZGVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171087 |

Source

|

| Record name | 3-Hydroxymethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18125-49-0 |

Source

|

| Record name | 1,2-Dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18125-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYLANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5YS569EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymethylantipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxymethylantipyrine: Structure, Properties, and Analysis

Introduction

3-Hydroxymethylantipyrine is a significant primary metabolite of antipyrine, a well-known analgesic and antipyretic drug.[1] Antipyrine has historically been utilized as a probe drug to investigate the activity of drug-metabolizing enzymes in the liver.[2] The formation of this compound is a key step in the biotransformation of its parent compound, providing valuable insights into specific cytochrome P450 enzyme activities. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathway, synthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named 5-(hydroxymethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, is a pyrazolone derivative.[1] Its structure is characterized by the antipyrine core with a hydroxyl group introduced on the methyl group at the C3 position.

Chemical Structure:

Physicochemical Data Summary

A comprehensive understanding of the physicochemical properties of this compound is essential for its synthesis, extraction, and analysis. The following table summarizes key properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |

| Molecular Weight | 204.23 g/mol | [3] |

| CAS Number | 18125-49-0 | |

| Melting Point | Not Available | |

| Aqueous Solubility | Not Available | |

| pKa | Not Available (predicted to be an extremely weak base) | |

| LogP (predicted) | -0.9 | [1] |

Metabolism and Biological Significance

The biotransformation of antipyrine to this compound is a crucial metabolic pathway, primarily occurring in the liver. This hydroxylation reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.

Expert Insight: The formation of this compound is predominantly mediated by the CYP1A2 and CYP2C9 isoenzymes. Therefore, monitoring the levels of this metabolite can serve as an indirect measure of the activity of these specific P450 enzymes, which are responsible for the metabolism of a wide range of clinically important drugs.

Metabolic Pathway of Antipyrine to this compound

The following diagram illustrates the enzymatic conversion of antipyrine.

Caption: Metabolic conversion of Antipyrine to this compound.

Chemical Synthesis

The synthesis of this compound as a reference standard is crucial for analytical and metabolic studies. An improved synthetic route involves the preparation of an intermediate, 3-hydroxymethyl-4-bromoantipyrine, followed by a reduction step.[2]

Expert Insight: The use of tri-n-butyltin hydride in the reduction of the vinyl bromide system of 3-hydroxymethyl-4-bromoantipyrine is a significant improvement over previous methods. This approach allows for the isolation of salt-free this compound in a nearly quantitative yield, which is highly advantageous for creating a pure analytical standard.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol (Conceptual)

A detailed, step-by-step experimental protocol is not available in the provided search results. The following is a conceptual outline based on the referenced improved synthesis.[2]

-

Synthesis of 3-Hydroxymethyl-4-bromoantipyrine:

-

This intermediate is synthesized from antipyrine through a series of reactions that introduce a bromine atom at the 4-position and a hydroxymethyl group at the 3-position. The specific reagents and conditions for this step are not detailed in the available literature.

-

-

Reduction of 3-Hydroxymethyl-4-bromoantipyrine:

-

The bromo-intermediate is dissolved in a suitable organic solvent.

-

Tri-n-butyltin hydride is added as the reducing agent.

-

The reaction mixture is stirred under appropriate conditions (e.g., specific temperature and time) to facilitate the reductive debromination.

-

Following the reaction, the product is isolated and purified, likely through chromatographic techniques, to yield pure this compound.

-

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in biological matrices, primarily for drug metabolism and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the analysis of antipyrine and its metabolites in urine and plasma.[3]

Expert Insight: When analyzing biological samples such as urine, it is crucial to account for the presence of glucuronide conjugates of the metabolites. Enzymatic hydrolysis with β-glucuronidase is a common and effective step to cleave these conjugates, allowing for the quantification of the total metabolite concentration.[3] The choice of hydrolysis conditions (e.g., incubation time and temperature) can significantly impact the accuracy and precision of the results.[3]

Illustrative HPLC-UV Experimental Workflow

Caption: General workflow for HPLC-UV analysis of this compound.

Step-by-Step HPLC-UV Protocol for Urine Analysis (Adapted)

This protocol is adapted from a method for analyzing antipyrine metabolites in urine.[3]

-

Sample Preparation (Hydrolysis):

-

To a known volume of urine, add a buffer solution to adjust the pH.

-

Add β-glucuronidase enzyme solution.

-

Incubate the mixture (e.g., for 24 hours at 37°C) to ensure complete hydrolysis of glucuronide conjugates.[3]

-

-

Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the urine matrix and concentrate them.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.

-

Flow Rate: Typically in the range of 0.8-1.2 mL/min.

-

Detection Wavelength: Set the UV detector to a wavelength where this compound exhibits significant absorbance.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a pure this compound reference standard.

-

Quantify the concentration in the unknown samples by comparing their peak areas to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Expert Insight: In the electron ionization (EI) mass spectrum of this compound, a key characteristic fragment is observed at a mass-to-charge ratio (m/z) of 82. The presence of a substituent on the methyl group at the 3-position leads to a significant increase in the intensity of this peak, making it a valuable diagnostic ion for identifying this specific metabolite. The fragment at m/e 96, which is characteristic for the parent drug antipyrine, is suppressed when there is a substituent at the 3-position.

Conclusion

This compound is a metabolite of profound importance in the study of drug metabolism. A thorough understanding of its chemical properties, metabolic formation, and analytical determination is essential for researchers in pharmacology and drug development. This guide has provided a detailed overview of these key aspects, emphasizing the practical application of this knowledge in a laboratory setting. The methodologies and insights presented herein are intended to support the design and execution of robust scientific investigations involving this compound.

References

-

An improved synthesis of this compound using antipyrine as starting material. Arzneimittelforschung. 1986 Mar;36(3):419-21. [Link]

-

Brendel E, Meineke I, de Mey C. Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine. J Pharm Biomed Anal. 1989;7(12):1783-90. [Link]

-

This compound. U.S. Food and Drug Administration. [Link]

-

1,2-dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one. PubChem. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Hydroxymethylantipyrine from Antipyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxymethylantipyrine, a principal metabolite of the analgesic and antipyretic drug antipyrine. The synthesis is achieved through the hydroxymethylation of antipyrine, a reaction that proceeds via an acid-catalyzed electrophilic aromatic substitution, commonly known as the Tscherniac-Einhorn reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and outline the analytical techniques for the characterization and purification of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of this compound

Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a long history in medicine as an analgesic and antipyretic agent. Its metabolism in humans is a key area of study in drug development and pharmacokinetics. One of its major metabolites is this compound, formed by the oxidation of the methyl group at the C3 position of the pyrazolone ring.[1][2] The study of this metabolite is crucial for understanding the drug's efficacy, clearance, and potential drug-drug interactions. Therefore, the availability of a pure standard of this compound is essential for analytical and metabolic studies. This guide details a robust and improved method for its chemical synthesis.

The Synthetic Pathway: The Tscherniac-Einhorn Reaction

The synthesis of this compound from antipyrine is a classic example of a hydroxymethylation reaction, specifically the Tscherniac-Einhorn reaction.[3] This reaction involves the introduction of a hydroxymethyl (-CH₂OH) group onto an active hydrogen atom of a substrate, in this case, the methyl group of antipyrine. The reaction is typically carried out using formaldehyde as the source of the hydroxymethyl group and a strong acid, such as sulfuric acid, as a catalyst.

Reaction Mechanism

The acid-catalyzed mechanism of the Tscherniac-Einhorn reaction applied to antipyrine proceeds as follows:

-

Protonation of Formaldehyde: In the presence of a strong acid like sulfuric acid, formaldehyde is protonated to form a highly electrophilic carbocation.

-

Electrophilic Attack: The electron-rich pyrazolone ring of antipyrine, specifically the enol tautomer, acts as a nucleophile. The carbocation generated from formaldehyde is then attacked by the double bond of the pyrazolone ring, leading to the formation of a resonance-stabilized carbocation intermediate.

-

Deprotonation: A base (such as the bisulfate ion) in the reaction mixture removes a proton from the intermediate, restoring the aromaticity of the pyrazolone ring and yielding the final product, this compound.

The use of a strong acid is critical as it facilitates the formation of the reactive electrophile from formaldehyde.

Sources

- 1. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipyrine metabolite kinetics in healthy human volunteers during multiple dosing of phenytoin and carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tscherniak-Einhorn reaction - Wikipedia [en.wikipedia.org]

3-Hydroxymethylantipyrine: A Technical Guide to its Role as a Key Metabolite of Antipyrine

This guide provides an in-depth technical exploration of 3-Hydroxymethylantipyrine (3-HMA), a primary metabolite of the probe drug antipyrine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, analytical methodologies, and clinical significance of 3-HMA, offering both foundational knowledge and actionable protocols.

Introduction: Antipyrine as a Pharmacological Probe

Antipyrine, also known as phenazone, has long been utilized in pharmacological research as a probe to assess the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] Its extensive metabolism in the liver into multiple metabolites, each formed by different CYP isoenzymes, makes it a valuable tool for investigating hepatic metabolic capacity and the impact of various factors on drug clearance.[2][3] The rate and pattern of its metabolite formation can provide a window into an individual's metabolic phenotype, which is crucial for understanding drug-drug interactions and personalizing medicine.[1]

The Biotransformation of Antipyrine to this compound

The journey of antipyrine through the body's metabolic machinery results in several key metabolites, including 4-hydroxyantipyrine (OHA), norantipyrine (NORA), and this compound (HMA).[4] The formation of 3-HMA is a critical pathway, primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C9 .[5] This biotransformation involves the hydroxylation of the methyl group at the C3 position of the pyrazolone ring.

The involvement of multiple CYP enzymes in the overall metabolism of antipyrine makes it a broad, rather than a specific, probe for any single enzyme.[5] However, the relative abundance of 3-HMA can offer insights into the combined activity of its primary forming enzymes. The formation of 3-HMA is subject to inhibition and induction by various compounds. For instance, inhibitors of CYP1A2 or CYP2C9 can significantly reduce the production of 3-HMA.[5]

Figure 1: Metabolic pathways of antipyrine, highlighting the formation of 3-HMA.

Pharmacokinetics and Excretion

Following the administration of antipyrine, its metabolites are primarily excreted in the urine. In healthy individuals, approximately 13.0 +/- 2.2% of an administered dose of antipyrine is excreted as 3-HMA in the urine within 48 hours.[6] The elimination half-lives of the major metabolites, including 3-HMA, are generally similar to that of the parent drug.[6] However, a delay in the urinary excretion of 3-HMA has been observed, making it important to have a sufficiently long urine collection period (at least 36 hours) for accurate assessment of metabolite ratios.[6]

| Metabolite | Urinary Excretion (% of Dose in 48h) |

| Unchanged Antipyrine | 3.8 +/- 1.9% |

| 4-Hydroxyantipyrine | 24.9 +/- 6.3% |

| Norantipyrine | 16.5 +/- 3.2% |

| This compound | 13.0 +/- 2.2% |

| 3-Carboxyantipyrine | 5.8 +/- 1.0% |

| Table 1: Urinary Excretion of Antipyrine and its Metabolites in Healthy Volunteers. Data from[6]. |

Analytical Methodologies for the Quantification of 3-HMA

The accurate quantification of 3-HMA in biological matrices is paramount for its use in research and clinical settings. This requires robust and validated analytical methods.

The Critical Role of a Pure Reference Standard

A cornerstone of any quantitative bioanalytical method is the availability of a high-purity reference standard. Impurities in the reference standard can lead to significant errors in quantification. The synthesis of 3-HMA has been described in the literature, with improved methods focusing on achieving high purity and yield.[6] One such improvement involves the use of tri-n-butyltin hydride to reduce 3-hydroxymethyl-4-bromoantipyrine, which allows for the isolation of salt-free 3-HMA in a nearly quantitative yield.[6] Researchers should either synthesize and rigorously purify their own standard or procure one from a reputable supplier that provides a comprehensive certificate of analysis.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is crucial for removing interferences from complex biological matrices like urine and plasma, thereby enhancing the sensitivity and selectivity of the analytical method. Solid-phase extraction (SPE) is a widely used technique for this purpose.

This protocol is adapted from a validated method for the simultaneous determination of antipyrine and its major metabolites in human urine.[8]

Materials:

-

C18 SPE cartridges

-

Phosphate buffer

-

Acetonitrile

-

Methylene chloride

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Step-by-Step Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing the appropriate solvents as per the manufacturer's instructions.

-

Sample Application: Apply the urine sample to the conditioned cartridge.

-

Washing: Wash the cartridge with 4 mL of phosphate buffer to remove polar interferences.

-

Elution: Elute the analytes with 3 x 100 µL of a 20% v/v solution of acetonitrile in methylene chloride.

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for injection into the chromatographic system.

Figure 2: General workflow for Solid-Phase Extraction (SPE) of 3-HMA from urine.

Chromatographic Analysis: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drug metabolites.

The following is a scientifically grounded, exemplary protocol derived from established methods for similar small molecules. This should be fully validated before implementation.

Instrumentation:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Positive ESI Mode):

-

MRM Transitions: These must be optimized by infusing a pure standard of 3-HMA. A plausible precursor ion ([M+H]+) for 3-HMA (C11H12N2O2, MW: 204.23) would be m/z 205.2. Product ions would be determined through fragmentation experiments. For antipyrine, a transition of m/z 189.2 → 56.2 has been reported, suggesting that fragmentation of the pyrazolone ring is likely.[9]

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

-

Analyte-Specific Parameters: Optimize cone voltage and collision energy for each MRM transition.

Bioanalytical Method Validation: Ensuring Trustworthy Data

A self-validating system is one where the integrity of the data is assured through a rigorous validation process. For bioanalytical methods, this is guided by regulatory bodies like the EMA and FDA.[10]

Key Validation Parameters:

-

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous substances and other metabolites.

-

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[10]

-

Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, demonstrating a linear relationship between concentration and response. The correlation coefficient (r²) should be consistently ≥ 0.99.

-

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process should be determined and be consistent across the concentration range.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte should be assessed to ensure it does not compromise the accuracy of the measurement.

-

Stability: The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Clinical and Research Significance of 3-HMA

The measurement of 3-HMA, as part of the overall antipyrine metabolic profile, has several important applications:

-

Assessment of Hepatic Function: Changes in the metabolic clearance of antipyrine and the formation of its metabolites can indicate alterations in liver function, which is particularly relevant in patients with liver disease.[11]

-

CYP Enzyme Activity Phenotyping: While antipyrine is a non-specific probe, the ratio of its metabolites can provide valuable information about the relative activity of different CYP pathways. A change in the 3-HMA to parent drug ratio could suggest an alteration in CYP1A2 and/or CYP2C9 activity.

-

Drug-Drug Interaction Studies: Antipyrine and its metabolites can be used to investigate the inducing or inhibiting effects of new drug candidates on major CYP enzymes.

Conclusion

This compound is a significant metabolite of antipyrine, and its formation is a key indicator of the activity of important drug-metabolizing enzymes, namely CYP1A2 and CYP2C9. The ability to accurately and reliably quantify 3-HMA in biological fluids is essential for its utility in both preclinical and clinical research. This guide has provided a comprehensive overview of the biotransformation, analytical methodologies, and significance of 3-HMA, offering a foundation for researchers to develop and apply robust methods in their own laboratories. The principles of scientific integrity, grounded in rigorous method validation, are paramount to generating trustworthy data that can advance our understanding of drug metabolism and disposition.

References

-

Sarkar, M. A., March, C., & Karnes, H. T. (1992). Solid phase extraction and simultaneous high performance liquid chromatographic determination of antipyrine and its major metabolites in urine. Biomedical Chromatography, 6(6), 300-304. Available from: [Link]

-

Lo, A., & Karim, A. (1991). The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites. Pharmaceutical research, 8(12), 1470-1476. Available from: [Link]

-

Danhof, M., de Groot-van der Vis, E., & Breimer, D. D. (1979). Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time. European journal of clinical pharmacology, 15(4), 253-259. Available from: [Link]

-

Engel, G., Hofmann, U., Heidemann, H., Müller, C., & Eichelbaum, M. (1996). Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, this compound, and norantipyrine formation. Clinical pharmacology and therapeutics, 59(5), 613-623. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available from: [Link]

-

Danhof, M., Teunissen, M. W., & Breimer, D. D. (1982). 3-Hydroxymethyl antipyrine excretion in urine after an oral dose of antipyrine. A reconsideration of previously published data and synthesis of a pure reference substance. Pharmacology, 24(3), 181-184. Available from: [Link]

-

Wang, L., & Asghar, W. (2016). Determination of antipyrine in placental perfusate by UFLC-MS/MS. Journal of analytical methods in chemistry, 2016. Available from: [Link]

-

Prajapati, A. M., & Prajapati, R. J. (2014). Bioanalytical method validation and its pharmaceutical application-a review. PharmaTutor, 2(3), 1-13. Available from: [Link]

-

Poulsen, H. E., & Loft, S. (1988). Antipyrine as a model drug to study hepatic drug-metabolizing capacity. Journal of hepatology, 6(3), 374-382. Available from: [Link]

-

Stevenson, I. H., O'Malley, K., & Shepherd, A. M. (1974). Determinants of serum antipyrine half-lives in patients with liver disease. British medical journal, 4(5942), 456-458. Available from: [Link]

-

Perera, V., & Gross, A. S. (2011). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2978-2983. Available from: [Link]

-

Teunissen, M. W., & Breimer, D. D. (1984). Antipyrine as a model drug to study hepatic drug-metabolizing capacity. Journal of clinical pharmacy and therapeutics, 9(3), 223-233. Available from: [Link]

-

Teunissen, M. W., van der Veen, E., & Breimer, D. D. (1982). Differential effects of enzyme induction on antipyrine metabolite formation. British journal of clinical pharmacology, 13(3), 379-385. Available from: [Link]

-

Zylber-Katz, E. (1993). Clinical pharmacokinetics of dipyrone and its metabolites. Clinical pharmacokinetics, 24(3), 204-218. Available from: [Link]

-

Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Relevance of Antipyrine in Modern Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

3-Hydroxymethylantipyrine CAS number and molecular weight

An In-Depth Technical Guide to 3-Hydroxymethylantipyrine: Properties, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a principal metabolite of the analgesic and antipyretic drug antipyrine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its physicochemical properties, synthesis, metabolic pathways, and analytical quantification. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Introduction: The Significance of this compound

This compound, also known as 3-HMA, is a primary urinary metabolite of antipyrine (phenazone).[1][2][3] Antipyrine has long been utilized as a probe drug to assess the activity of hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][5] Consequently, the quantification of its metabolites, including 3-HMA, provides a crucial window into the metabolic capacity of an individual. Understanding the properties and analytical methodologies for 3-HMA is therefore essential for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine.

This pyrazolone derivative is formed through the hydroxylation of the C3-methyl group of the parent antipyrine molecule.[1][6] Its formation is a key pathway in antipyrine's metabolic clearance, making it a significant biomarker in clinical pharmacology.[4][5]

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to all subsequent experimental design, from synthesis to bioanalysis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18125-49-0 | [1][7][8] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][6][7] |

| Molecular Weight | 204.23 g/mol | [6][8][9] |

| IUPAC Name | 5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one | [6] |

| Synonyms | 3-HMA, Hydroxymethylantipyrine | [7][8] |

| Appearance | Solid (form may vary) | N/A |

| Canonical SMILES | CN1C(=CC(=O)N1C2=CC=CC=C2)CO | [1][6] |

| InChIKey | JBJKAGOWIZGVTR-UHFFFAOYSA-N | [1][6] |

Synthesis of this compound

As a reference standard for metabolic studies, a reliable synthesis of this compound is paramount. An improved synthetic route starting from antipyrine has been developed to enhance yield and purity, which is critical for creating accurate calibration standards for analytical assays.[10]

Conceptual Workflow of Synthesis

The synthesis involves a multi-step process that modifies the antipyrine core. A key improvement in modern synthesis is the use of tri-n-butyltin hydride for debromination, which allows for the isolation of salt-free 3-HMA in nearly quantitative yields.[10] This is a significant advancement over older methods that may have resulted in lower yields and impurities that could interfere with sensitive analytical techniques.

Caption: Improved synthesis workflow for this compound.

Rationale Behind the Improved Protocol

-

Causality: The choice of tri-n-butyltin hydride is deliberate. It is a mild and selective reducing agent for organohalides. Its use avoids harsh conditions that could degrade the pyrazolone ring or the newly introduced hydroxyl group.

-

Trustworthiness: The resulting high yield and purity are self-validating aspects of this protocol. By producing a salt-free product, it eliminates potential matrix effects in subsequent analytical applications, such as mass spectrometry, ensuring the reliability of the reference standard.

Metabolic Pathway and Pharmacokinetics

This compound is one of the three major metabolites of antipyrine, alongside 4-hydroxyantipyrine (4-HA) and norantipyrine (NORA).[3] The formation of these metabolites is catalyzed by different cytochrome P450 isoenzymes, making the antipyrine test a valuable tool for phenotyping drug metabolism pathways.

Caption: Metabolic fate of Antipyrine leading to 3-HMA formation.

Metabolic Insights:

-

Enzymatic Specificity: The formation of 3-HMA is largely attributed to the activity of the CYP2C19 enzyme. This specificity is the cornerstone of its use as a biomarker; changes in the urinary ratio of 3-HMA can indicate induction or inhibition of this specific P450 isoenzyme.

-

Excretion: Following its formation, this compound is primarily conjugated with glucuronic acid to form 3-(hydroxymethyl)antipyrine glucuronide before being excreted in the urine.[5][11] A significant portion, however, can be excreted unconjugated.[5] The urinary excretion half-life of 3-HMA generally correlates with the plasma half-life of the parent antipyrine.[3][5]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices, typically urine, is critical for its application in clinical research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method.[2]

Protocol: Quantification of 3-HMA in Urine by HPLC-UV

This protocol provides a validated method for sample preparation and analysis.

1. Sample Preparation (Hydrolysis of Glucuronides):

- Objective: To measure the total amount of 3-HMA, both free and conjugated forms must be accounted for. Enzymatic hydrolysis is used to cleave the glucuronide conjugate, converting it to the free (aglycone) form.

- Step 1: Take a 1 mL aliquot of urine sample.

- Step 2: Add an appropriate buffer (e.g., acetate buffer, pH 5.0).

- Step 3: Add β-glucuronidase enzyme.

- Step 4: Incubate the mixture. A longer incubation (e.g., 24 hours at 37°C) has been shown to provide better precision compared to shorter incubation times.[2]

- Rationale: Incomplete hydrolysis is a major source of variability. Method II described by Brendel et al. (1989) uses a 24-hour incubation to ensure complete conversion, leading to intra-assay and inter-assay relative standard deviations (RSD) of less than 10%.[2]

2. Extraction:

- Objective: To isolate 3-HMA and other metabolites from the complex urinary matrix and concentrate the sample.

- Step 1: After hydrolysis, perform a liquid-liquid extraction using an organic solvent (e.g., a mixture of dichloromethane and diethyl ether).

- Step 2: Vortex the sample vigorously and then centrifuge to separate the organic and aqueous layers.

- Step 3: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

3. HPLC Analysis:

- Objective: To separate and quantify the analyte of interest.

- Step 1: Reconstitute the dried extract in the HPLC mobile phase.

- Step 2: Inject a defined volume onto an HPLC system equipped with a C18 reverse-phase column.

- Step 3: Elute the analytes using an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

- Step 4: Detect the eluting compounds using a UV detector set to an appropriate wavelength (e.g., 254 nm).

- Step 5: Quantify the 3-HMA peak by comparing its area to a calibration curve prepared with the purified 3-HMA reference standard.

References

- Bannwart, C., & Gikalov, I. (1986). An improved synthesis of this compound using antipyrine as starting material. Arzneimittelforschung, 36(3), 419-421. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1nku9OUJQgnxUvePepcj-RIbsVW0YmVbX1dClM59x8a_1_ygFmb7DCzq0bmz6aA6rct04nXAd6dhHnJEanawkMQgMh-xF1IeEjcS6Pz3SxJoG8gL-_ovsavZrzk9oUGOPGg==]

- Guidechem. (n.d.). This compound 18125-49-0 wiki. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwH9yjJqgAI9dkqkI0b4lH5JUyXD_BwwtAbG0uiWcdhaUgQSRBxyVmiGnzjr4rwyU_-KrpnK836XaV_JbqWopY01PKDokSP7W4h2hXBgr2YfgITg5ql94VBOKVJRD2m__wrltJfd0cMWN34PveXeJOmE1chDlJWekjY-yDKEkuVy44kVwHEYoiQw==]

- Brendel, E., Meineke, I., & de Mey, C. (1989). Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1783-1790. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAKZFwTczxeET36MozXVglB_pm4vJm71aLw-cDRoedL3aDwcHuNUQGYq65VQrpWEKGvjCbHJkVPLWoX8FRBQtxTm6loiqz6keehcxkklldvEmIfwpuu20BAgD-T24_rDK6lw==]

- Welch, R. M., DeAngelis, R. L., Wingfield, M., & Farmer, T. W. (1975). Human metabolism of antipyrine labelled with 14C in the pyrazolone ring or in the N-methyl group. Xenobiotica, 5(2), 111-121. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGin2xvQFbS-XmAJ82EwRpqkUe45VSbq5LJc6EH0uB5PBphl6Q5aQi08v3CK3KOhleeMQTPusqhJgpRtSQRi_fMhfe9TkXI_spHxBf56EM_hbapOLCDIu-xzDk8RQCNyBmzZlCcPHivvylt7mUFgFXuNMGBf-YFpw==]

- Danhof, M., de Groot-van der Vis, E., & Breimer, D. D. (1979). Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment. Xenobiotica, 9(11), 695-702. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBKa4lqv0Xhb8M1_iMuo-Wxk15vzsVt39e4N3ju4PxXcNiazHQxWjQ2rwxYkT3BzBPI9tPgT57kAuTL6a2yDVW6Gg5NEEaMHCPD1cbqrXhAb_9kEfPhy53_VKEFYBaInQ]

- Danhof, M., van der Sluijs, I., & Breimer, D. D. (1981). Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers. British Journal of Clinical Pharmacology, 11(3), 267-276. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbfdRWpVva5ZIZvkK85vNtcUn6WNlt0lklkyJZmNwgiIhUXR7OprsXsfYgxVc8MuL6GVgOOdRTwGhIlo2Q5pd-wbAP8_n4Owiq3rlLgbwxUjkOgOX95wY6CvwZE2bQbt77BufG5BVvkMxNsw==]

- FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrTU6nAW--vVMzu6-eDvn-jFsoi-K7c6ktuqJM5sfauZrImAc0xPA3jPRSHfb7qmmSrjUWUwNb0SJ2bUXs59IG5zzUXrJGcidzAaIdey_m_SOKP1nRpiuUgK-trUGB9lmSqOOcxN-Ys3RjAN1hQ==]

- precisionFDA. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtQFOCAaelTnwR8_af6vsSslki8muV9EY2KmaUH5B3agGOKT2p3xY-3Ry7HjIadFip53aEywke8Ib4uPS0-YqvFx0tP0umsHBQwotc9K3ZHTUajaN5sWnvLZGkIcqpd4V3sY9a6N0OG1ES4EFLoBZFaUYKiBuHIjx-MGVnZIWYhrJPbo5BW8eEmRhPdShNkp4=]

- PubChem. (n.d.). 1,2-dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjnUxz_im2lMZ8DB6Y4lyFsjFTOYcNY9pArCVOX_WDnGgwxNQtXMGyQCuRCyp4eASnjcq78OZh1odEkOybqzybJHder-rvnFI2enNvipmtN3KZuONwf5d84k5JZbGaBBJ3GLCtqSlL898ZKoBLR8G1cc-HLSpDVdGbrjJC4A==]

- Global Substance Registration System. (n.d.). This compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtS2yrv6nh_vN4S1BIRxAb7u-hIZd4JxpOkF2idWfB5WDEvH-YtCqZoFwTjf-QRp_yBGrQvGT0YAMUsOYXz3ryvw-xIazurmydHN3p2sQQ8qlmF87jHESXTEu0MbBN-rJPklFfm_xc7xI7ilSqEbj6TgyAgb8iS1S]

- precisionFDA. (n.d.). 3-(HYDROXYMETHYL)ANTIPYRINE GLUCURONIDE. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZfaGG3Esrs9eIY2YPkNyazlHR4TotKKjWAheowxY1bJ6OnzohmVkAq6YF46_SLeLyUCV1ty8HZ9haiaPH4x-pAleWBlozrXW8UqKS6mq4y0N_1ia74UkWgvkJz_Q2AfLo1jOTGJNVdv5qBTYbEqlOv_jBAhoTkWAfD1g3nIEO2Nj_VGzJ2Gnc6WKLQFncb-Y=]

- Human Metabolome Database. (2012, September 6). Showing metabocard for this compound (HMDB0013840). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqgq7l463x6MEEF3twdi1jrE_GZhshYDOKlx5fTkeUVMWOEv7qnueZr1lsL0cjeKCMPDW5-esckkevaFRS0qucJqjnjWBJkN0WJYTqhJ6GsuI-vMkfPxRLrxksm3060lvm]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one | C11H12N2O2 | CID 123963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. An improved synthesis of this compound using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

The Legacy of Antipyrine: A Technical Guide to the Discovery and History of its Metabolism

Introduction: From a Forgotten Analgesic to a Pharmacological Mainstay

First synthesized in the 1880s, antipyrine (phenazone) was among the earliest synthetic drugs to enter the pharmacopeia, lauded for its analgesic and antipyretic properties. While its therapeutic use has largely been superseded by more modern pharmaceuticals, antipyrine has carved an enduring niche in the annals of pharmacology. Its significance today lies not in its clinical efficacy, but in its role as a pivotal research tool—a probe drug for elucidating the intricate processes of drug metabolism. This technical guide provides a comprehensive historical narrative of the discovery of antipyrine metabolism, from the pioneering work of early pharmacologists to the sophisticated analytical techniques of the modern era. We will delve into the key discoveries, the evolution of experimental methodologies, and the scientific reasoning that has cemented antipyrine's status as an indispensable tool for researchers, scientists, and drug development professionals.

The Dawn of an Era: The Unraveling of Antipyrine's Metabolic Fate

The mid-20th century marked a turning point in the understanding of how the body processes foreign compounds (xenobiotics). At the forefront of this scientific revolution were Bernard B. Brodie and Julius Axelrod, whose seminal work laid the foundation for modern drug metabolism studies. Their 1950 paper, "The fate of antipyrine in man," stands as a landmark publication that not only detailed the biotransformation of antipyrine but also showcased innovative analytical approaches for the time.[1]

The First Clue: The Identification of 4-Hydroxyantipyrine

Prior to Brodie and Axelrod's work, the prevailing belief was that many drugs were excreted from the body unchanged. Their research on various analgesics, however, challenged this notion.[2][3][4][5] Their investigations into antipyrine revealed that only a small fraction of the administered dose was excreted in its original form. This observation strongly suggested that the drug was being chemically altered within the body.

The primary challenge was to isolate and identify these chemical alterations—the metabolites. Brodie and Axelrod employed a meticulous process of chemical extraction from urine, followed by what were then state-of-the-art analytical techniques. A key method was colorimetry , which relies on the principle that certain chemical reactions produce colored products whose intensity is proportional to the concentration of the substance of interest.[6] They developed a specific colorimetric assay to quantify antipyrine in biological fluids. Through a series of chemical manipulations and comparisons with synthesized standards, they successfully identified the first major metabolite: 4-hydroxyantipyrine . This discovery was a crucial first step in mapping the metabolic pathway of antipyrine.

Expanding the Metabolic Map: The Discovery of Norantipyrine and 3-Hydroxymethylantipyrine

Following the groundbreaking work of Brodie and Axelrod, the scientific community continued to explore the metabolic profile of antipyrine. It was not until 1973 that the second major metabolite, norantipyrine (referred to as norphenazone in the original publication), was identified by J.D. Baty and D.A. Evans.[7][8] Their work utilized more advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS), which provided the sensitivity and structural information needed to identify this previously unknown compound.

The third major oxidative metabolite, This compound , was also identified in subsequent research, further completing the picture of antipyrine's biotransformation.[9] The identification of these three primary metabolites—4-hydroxyantipyrine, norantipyrine, and this compound—provided the fundamental framework for understanding how the body metabolizes this model compound.

The Engine of Metabolism: The Role of Cytochrome P450 Enzymes

The discovery of antipyrine's metabolites naturally led to the next critical question: what are the biochemical mechanisms responsible for these transformations? The answer lies within a superfamily of enzymes known as cytochrome P450s (CYPs) . These enzymes, primarily located in the liver, are the workhorses of drug metabolism, responsible for the oxidation of a vast array of xenobiotics.

Decades of research have meticulously mapped the specific CYP enzymes responsible for the formation of each of antipyrine's major metabolites. This knowledge has been instrumental in establishing antipyrine as a probe for assessing the activity of these crucial enzymes.

| Metabolite | Primary Cytochrome P450 Enzymes Involved |

| 4-Hydroxyantipyrine | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP3A4[10] |

| Norantipyrine | CYP1A2, CYP2C8, CYP2C9, CYP2C18[10] |

| This compound | CYP1A2, CYP2C9, CYP2C18[10] |

The fact that multiple CYP enzymes contribute to the formation of each metabolite makes antipyrine a broad-spectrum probe for overall hepatic oxidative capacity, rather than a specific marker for a single enzyme.

Visualizing the Metabolic Pathways

The metabolic transformation of antipyrine can be visualized as a series of parallel enzymatic reactions, each leading to a distinct metabolite.

Caption: Metabolic pathways of antipyrine.

An Evolving Toolkit: The History of Analytical Methodologies

The journey of understanding antipyrine metabolism is intrinsically linked to the evolution of analytical chemistry. Each technological advancement has provided researchers with more sensitive and specific tools to unravel the complexities of biotransformation.

From Color to Chromatograms: Early Analytical Techniques

As previously mentioned, colorimetric methods were the cornerstone of early drug metabolism studies.[6] These techniques, while groundbreaking for their time, were often laborious and lacked the specificity of modern methods.

The advent of chromatography revolutionized the separation and identification of metabolites. Paper chromatography , a technique where separation occurs on a sheet of paper, was one of the earliest forms used to separate drug metabolites. This was followed by thin-layer chromatography (TLC) , which offered faster separation times and better resolution on a thin layer of adsorbent material coated on a plate.[11][12][13] These planar chromatography techniques allowed for the qualitative and semi-quantitative analysis of antipyrine and its metabolites.

The Modern Era: HPLC and Mass Spectrometry

The development of High-Performance Liquid Chromatography (HPLC) in the latter half of the 20th century was a paradigm shift in analytical science.[14] HPLC offered unprecedented speed, resolution, and quantification capabilities for the analysis of antipyrine and its metabolites in complex biological matrices like plasma and urine.[9][15][16]

The coupling of HPLC with Mass Spectrometry (MS) , known as LC-MS, has become the gold standard for metabolite identification and quantification. This powerful combination provides not only the retention time information from HPLC but also the mass-to-charge ratio and fragmentation patterns from MS, allowing for unambiguous structural elucidation of metabolites.

Experimental Protocols: A Guide to Studying Antipyrine Metabolism

The enduring utility of antipyrine as a probe drug stems from the well-established and validated experimental protocols for assessing its metabolism, both in living organisms (in vivo) and in laboratory settings (in vitro).

In Vivo Phenotyping Protocol in Humans

This protocol provides a general framework for assessing an individual's overall hepatic oxidative capacity using antipyrine.

Objective: To determine the pharmacokinetic parameters of antipyrine and the urinary excretion profile of its major metabolites.

Methodology:

-

Subject Recruitment and Baseline Assessment:

-

Recruit healthy volunteers with informed consent.

-

Conduct a physical examination and collect baseline blood and urine samples.

-

Instruct subjects to abstain from alcohol, caffeine, and other medications for a specified period before and during the study.

-

-

Antipyrine Administration:

-

Administer a single oral dose of antipyrine (typically 500-1000 mg) with a standardized volume of water.

-

-

Sample Collection:

-

Saliva/Plasma: Collect saliva or blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) post-dose. Process blood samples to obtain plasma.

-

Urine: Collect a complete 24-hour or 48-hour urine sample.

-

-

Sample Analysis:

-

Analyze saliva or plasma samples for antipyrine concentration using a validated HPLC-UV or LC-MS/MS method.

-

Analyze urine samples for the concentrations of 4-hydroxyantipyrine, norantipyrine, and this compound using a validated HPLC-UV or LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for antipyrine, including elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Calculate the formation clearance (CLf) for each metabolite.

-

Caption: In vitro antipyrine metabolism workflow.

Conclusion: An Enduring Legacy in Modern Drug Development

From its humble beginnings as an early synthetic therapeutic, antipyrine has evolved into a cornerstone of pharmacological research. The journey of unraveling its metabolic fate is a testament to the progress of scientific inquiry and technological innovation. The pioneering work of Brodie and Axelrod, coupled with the subsequent discoveries of other key metabolites and the elucidation of the enzymatic machinery involved, has provided the scientific community with an invaluable tool. The ability to assess an individual's metabolic capacity through the antipyrine test has profound implications for personalized medicine, drug-drug interaction studies, and the overall safety and efficacy of new chemical entities. As we continue to advance our understanding of the complexities of drug metabolism, the legacy of antipyrine as a model compound and a trusted probe will undoubtedly endure, continuing to guide the development of safer and more effective medicines for generations to come.

References

-

Engel, G., Hofmann, U., Eichelbaum, M., & Kivistö, K. T. (1996). Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, this compound, and norantipyrine formation. Clinical pharmacology and therapeutics, 59(6), 613-623. [Link]

-

Baty, J. D., & Evans, D. A. (1973). Norphenazone, a new metabolite of phenazone in human urine. Journal of pharmacy and pharmacology, 25(1), 83-84. [Link]

-

Mendelsohn, D., & Levin, N. W. (1960). A colorimetric micromethod for the estimation of antipyrine in plasma or serum. South African journal of medical sciences, 25, 13-18. [Link]

-

Carretero, I., Vadillo, J. M., & Laserna, J. J. (1995). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography. The Analyst, 120(6), 1729-1732. [Link]

-

Kamal, M. M. (2020). Thin-Layer Chromatographic Separation of Antipyrine and Its Derivatives. ResearchGate. [Link]

-

Brodie, B. B., & Axelrod, J. (1950). The fate of antipyrine in man. The Journal of pharmacology and experimental therapeutics, 98(1), 97-104. [Link]

-

Shaw, P. N., Houston, J. B., Rowland, M., Hopkins, K., Thiercelin, J. F., & Morselli, P. L. (1985). Antipyrine metabolite kinetics in healthy human volunteers during multiple dosing of phenytoin and carbamazepine. British journal of clinical pharmacology, 20(6), 611-618. [Link]

-

Buchanan, N., Davis, M., Danhof, M., & Breimer, D. D. (1980). Antipyrine metabolite formation in children in the acute phase of malnutrition and after recovery. British journal of clinical pharmacology, 10(4), 363-368. [Link]

-

Boobis, A. R., Brodie, M. J., Kahn, G. C., Toverud, E. L., Blair, I. A., Murray, S., & Davies, D. S. (1981). Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man. British journal of clinical pharmacology, 11(5), 481-487. [Link]

-

Human Metabolome Database. (2012). This compound (HMDB0013840). [Link]

-

Teunissen, M. W., van der Veen, F. L., de Vries, J., & Breimer, D. D. (1989). Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine. Journal of pharmaceutical and biomedical analysis, 7(12), 1783-1790. [Link]

-

Moffat, A. C. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology, 1-13. [Link]

-

Abdel-Monem, A. R., El-Kimary, E. I., & El-Kady, D. S. (2022). Ecological multivariate assisted spectrophotometric methods for determination of antipyrine and benzocaine HCl in presence of an. BMC chemistry, 16(1), 1-13. [Link]

-

Carretero, I., Vadillo, J. M., & Laserna, J. J. (1995). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography. Analyst, 120(6), 1729-1732. [Link]

-

Gea, A., Guitart, R., Martinez, M., & Gorga, M. (1993). Metabolism of antipyrine in vivo in two rat models of liver cirrhosis. Its relationship to intrinsic clearance in vitro and microsomal membrane lipid composition. Journal of hepatology, 19(2), 265-272. [Link]

-

Lotfy, H. M., Hegazy, M. A., Mowaka, S., & Mohamed, E. H. (2015). Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 140, 414-421. [Link]

-

Danhof, M., de Groot-van der Vis, E., & Breimer, D. D. (1979). Assay of Antipyrine and Its Primary Metabolites in Plasma, Saliva and Urine by High-Performance Liquid Chromatography and Some Preliminary Results in Man. Pharmacology, 18(4), 210-223. [Link]

-

Waters Corporation. (2003). Antipyrine and Its Metabolite. [Link]

-

Carretero, I., Vadillo, J. M., & Laserna, J. J. (1995). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography. The Analyst, 120(6), 1729-1732. [Link]

-

Obach, R. S. (2013). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current protocols in pharmacology, 63(1), 7-8. [Link]

-

National Library of Medicine. (n.d.). The Fate of Acetanilide in Man. [Link]

-

Leemann, T., Dayer, P., & Meyer, U. A. (1993). Sex difference in antipyrine 3-hydroxylation. An in vivo-in vitro correlation of antipyrine metabolism in two rat strains. European journal of clinical pharmacology, 44(2), 165-169. [Link]

-

ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

-

Lotfy, H. M., Hegazy, M. A., Mowaka, S., & Mohamed, E. H. (2015). Simple spectrophotometric methods for the simultaneous determination of antipyrine and benzocaine. ResearchGate. [Link]

-

Miners, J. O., Rowland, A., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74(1), 7-8. [Link]

-

Shaw, P. N., Houston, J. B., Rowland, M., Hopkins, K., Thiercelin, J. F., & Morselli, P. L. (1985). Antipyrine metabolite kinetics in healthy human volunteers during multiple dosing of phenytoin and carbamazepine. British journal of clinical pharmacology, 20(6), 611–618. [Link]

-

Van Boxtel, C. J., Breimer, D. D., & Danhof, M. (1980). Studies on the different metabolic pathways of antipyrine as a tool in the assessment of the activity of different drug metabolizing enzyme systems in man. British journal of clinical pharmacology, 9(1), 101P-102P. [Link]

-

BioIVT. (n.d.). In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

Brodie, B. B., & Axelrod, J. (1948). The fate of acetanilide in man. Journal of Pharmacology and Experimental Therapeutics, 94(1), 29-38. [Link]

-

Lotfy, H. M., Hegazy, M. A., & Mowaka, S. (2015). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 7(12), 5133-5141. [Link]

-

Brodie, B. B., & Axelrod, J. (1949). The fate of acetophenetidin in man and methods for the estimation of acetophenetidin and its metabolites in biological material. The Journal of pharmacology and experimental therapeutics, 97(1), 58-67. [Link]

-

Brodie, B. B., & Axelrod, J. (1948). The fate of acetanilide in man. The Journal of pharmacology and experimental therapeutics, 94(1), 29-38. [Link]

Sources

- 1. The fate of antipyrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NLM History of Medicine Finding Aids [findingaids.nlm.nih.gov]

- 3. [PDF] The fate of acetanilide in man. | Semantic Scholar [semanticscholar.org]

- 4. The fate of acetophenetidin in man and methods for the estimation of acetophenetidin and its metabolites in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fate of acetanilide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A colorimetric micromethod for the estimation of antipyrine in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norphenazone, a new metabolite of phenazone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipyrine metabolite formation in children in the acute phase of malnutrition and after recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, this compound, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. analyticaltoxicology.com [analyticaltoxicology.com]

- 14. karger.com [karger.com]

- 15. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Formation Mechanism of 3-Hydroxymethylantipyrine

Preamble: The Role of Antipyrine as a Metabolic Probe

For decades, antipyrine (also known as phenazone) has served as a valuable tool in clinical pharmacology and drug development. Its utility stems from a well-characterized pharmacokinetic profile, where it undergoes extensive hepatic metabolism through multiple pathways, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] By measuring the formation rates of its various metabolites, researchers can gain a phenotypic understanding of an individual's drug-metabolizing capacity. This guide provides a detailed examination of the formation mechanism of one of its principal oxidative metabolites, this compound (3-HMA), offering insights for researchers engaged in drug metabolism and enzyme kinetics studies.

The Core Mechanism: Enzymatic Hydroxylation of Antipyrine

The biotransformation of antipyrine is a complex process involving several oxidative reactions. The formation of 3-HMA, a pyrazolone derivative where a hydrogen on the C3-methyl group is replaced by a hydroxyl group, is a classic example of a Phase I metabolic reaction.[2] This reaction is catalyzed by specific isoforms of the cytochrome P450 enzyme system located primarily within the endoplasmic reticulum of hepatocytes.

The consensus from multiple in-vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes points to two primary enzymes responsible for the formation of 3-HMA: CYP1A2 and CYP2C9 .[3] While other enzymes like CYP2B6 and CYP3A4 are involved in the overall metabolism of antipyrine to other metabolites (like 4-hydroxyantipyrine and norantipyrine), the C3-methyl hydroxylation is predominantly mediated by the CYP1A2 and CYP2C9 isoforms.[3]

The involvement of these specific enzymes is not merely academic; it has significant clinical implications. CYP2C9, for instance, is a highly polymorphic gene, meaning variations in its genetic code can lead to significant inter-individual differences in enzyme activity.[4][5][6] Individuals with certain CYP2C9 alleles may exhibit diminished metabolic capacity, affecting the clearance of numerous drugs, including antipyrine.[5]

Visualizing the Metabolic Pathway

The metabolic fate of antipyrine is multifaceted. The diagram below illustrates the primary oxidative pathways, highlighting the central role of CYP1A2 and CYP2C9 in the formation of this compound.

Caption: Primary oxidative metabolic pathways of antipyrine.

Elucidating the Mechanism: Experimental Approaches

Causality Behind Experimental Design: Why Use HLMs and Inhibitors?

-

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a rich complement of drug-metabolizing enzymes, particularly the CYP450 family, in their native membrane-bound environment. Using HLMs provides a biologically relevant in-vitro system that closely mimics hepatic metabolism.[7] The rate of metabolite formation in this system can be correlated with in-vivo clearance rates, validating its predictive power.[7]

-

Chemical and Antibody-based Inhibition: To dissect the contribution of individual CYP isoforms from the mixture present in HLMs, researchers use specific inhibitors. This is a cornerstone of reaction phenotyping.

-

Selective Chemical Inhibitors: Chemicals known to potently and selectively inhibit a specific CYP enzyme are co-incubated with the substrate (antipyrine). A significant reduction in the formation rate of 3-HMA in the presence of a CYP2C9 inhibitor (like sulfaphenazole), for example, provides strong evidence for that enzyme's involvement.[3]

-

Inhibitory Antibodies: Antibodies that specifically bind to and block the active site of a particular CYP family (e.g., anti-CYP2C antibodies) offer another layer of specificity. Studies show that anti-CYP2C antibodies can inhibit 3-HMA formation by 58% to 80%, confirming the critical role of the CYP2C subfamily.[3]

-

Quantitative Data: Enzyme Contributions and Inhibition

The following tables summarize the key findings from inhibition studies that have defined the roles of various CYPs in antipyrine metabolism.

Table 1: Summary of Cytochrome P450 Isoform Involvement in Antipyrine Metabolism

| Metabolite | Primary Catalyzing Enzymes | Key Evidence |

|---|---|---|

| This compound (3-HMA) | CYP1A2, CYP2C9 | Strong inhibition by sulfaphenazole (CYP2C9 inhibitor) and anti-CYP2C antibodies.[3] Partial inhibition by furafylline (CYP1A2 inhibitor).[3] |

| Norantipyrine (NORA) | CYP2C Subfamily (predominant), CYP1A2 | Near-complete inhibition (75-100%) by anti-CYP2C antibodies.[3] |

| 4-Hydroxyantipyrine (4-HA) | CYP3A4 (predominant), CYP1A2 | Significant inhibition by ketoconazole (potent CYP3A4 inhibitor) and anti-CYP3A4 antibodies.[3] |

Table 2: Effect of Selective Inhibitors on 3-HMA Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme(s) | Observed Effect on 3-HMA Formation | Reference |

|---|---|---|---|

| Sulfaphenazole | CYP2C9 | ~50% inhibition | [3] |

| Anti-CYP2C Antibodies | CYP2C Subfamily | 58% to 80% inhibition | [3] |

| Furafylline/Fluvoxamine | CYP1A2 | ~50% inhibition | [3] |

| Ketoconazole | CYP3A4 | Up to 80% inhibition (also affects other pathways) |[3] |

Experimental Protocol: In-Vitro Assay for 3-HMA Formation

This section provides a detailed, self-validating methodology for determining the enzymatic formation of 3-HMA using human liver microsomes.

Workflow Diagram

Caption: Standard workflow for an in-vitro HLM metabolism assay.

Step-by-Step Methodology

Objective: To quantify the rate of this compound formation from antipyrine in pooled human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

-

Antipyrine

-

This compound analytical standard

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Acetonitrile (ACN), HPLC grade, chilled

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Incubating water bath or block

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of antipyrine in water.

-

Prepare a stock solution of NADPH (e.g., 10 mM in buffer). Keep on ice.

-

Dilute the HLM stock to 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

-

-

Incubation Setup (perform in triplicate):

-

Label 1.5 mL microcentrifuge tubes for each time point and control.

-

To each tube, add 188 µL of 0.1 M phosphate buffer (pH 7.4).

-

Add 10 µL of the 1 mg/mL HLM suspension (final protein concentration: 0.05 mg/mL).

-

Add 2 µL of the 10 mM antipyrine stock solution (final substrate concentration: 100 µM).

-

For negative controls (T=0), add 200 µL of ice-cold ACN at this stage before adding NADPH.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes (excluding NADPH) for 5 minutes at 37°C to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration: 0.5 mM).

-

Vortex briefly and place the tubes back in the 37°C incubator for the desired time (e.g., 15 minutes). The incubation time should be within the determined linear range of formation.

-

-

Reaction Termination:

-

At the end of the incubation period, immediately add 200 µL of ice-cold ACN to each tube to stop the reaction and precipitate the microsomal protein.

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

Analysis:

-

Analyze the samples via a validated HPLC-UV or LC-MS/MS method.[8]

-

Prepare a standard curve of the 3-HMA analytical standard in the same buffer/ACN mixture to accurately quantify the amount of metabolite formed.

-

The rate of formation is calculated in pmol/min/mg protein.

-

Conclusion

The formation of this compound is a well-defined metabolic pathway predominantly catalyzed by cytochrome P450 isoforms CYP1A2 and CYP2C9.[3] Understanding this mechanism is crucial for interpreting data from antipyrine phenotyping studies and for predicting potential drug-drug interactions involving these important enzymes. The in-vitro methodologies described herein, centered on human liver microsomes and selective inhibition, represent the gold standard for elucidating such metabolic pathways, providing a robust and reliable framework for researchers in drug development and pharmacology.

References

-

Engel, G., Hofmann, U., Heidemann, H., Cosme, J., & Eichelbaum, M. (1996). Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, this compound, and norantipyrine formation. Clinical Pharmacology & Therapeutics, 59(5), 613-623. [Link]

-

Coldham, N. G., Gray, C., & Sauer, M. J. (1993). In Vitro Studies on the Metabolism of Antipyrine in the Pig and Rat: With Special Reference to Veterinary Medicine Licensing. Human & Experimental Toxicology, 12(6), 537-539. [Link]

-

McDonnell, A. M., & Dang, C. H. (2013). Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Methods in Molecular Biology, 125-136. [Link]

-

Bachmann, F., Meyer zu Schwabedissen, H. E., Duthaler, U., & Krähenbühl, S. (2018). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British Journal of Clinical Pharmacology, 84(11), 2536–2547. [Link]

-

Pelkonen, O., Sotaniemi, E., & Boobis, A. R. (1983). Correlations Between Cytochrome P-450 and Oxidative Metabolism of Benzo[a]pyrene and 7-ethoxycoumarin in Human Liver in Vitro and Antipyrine Elimination in Vivo. Drug Metabolism and Disposition, 11(3), 218-222. [Link]

-

Tonnaer, J. A., van der Hoven, J. M., & de Bruyn, K. M. (1984). An improved synthesis of this compound using antipyrine as starting material. Journal of Labelled Compounds and Radiopharmaceuticals, 21(8), 781-787. [Link]

-

Toverud, E. L., Boobis, A. R., Brodie, M. J., Murray, S., Bennett, P. N., Whitmarsh, V., & Davies, D. S. (1981). Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man. British Journal of Clinical Pharmacology, 12(6), 841–849. [Link]

-

GSRS. (n.d.). This compound. Global Substance Registration System. [Link]

-

Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. New Zealand Medicines and Medical Devices Safety Authority. [Link]

-

Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538. [Link]

-

Wikipedia. (n.d.). CYP2C9. Wikipedia. [Link]

-

Solus, J. F., Sistonen, J., & Iwuchukwu, O. F. (2011). Cytochrome P450 2C9-CYP2C9. Pharmacogenetics and Genomics, 21(12), 833–837. [Link]

-

Chen, X., Wu, Y., & Wang, L. (2022). Identification and drug metabolic characterization of four new CYP2C9 variants CYP2C972-75 in the Chinese Han population. Frontiers in Pharmacology, 13, 1061937. [Link]

-

Teunissen, M. W., Joeres, R. P., & Breimer, D. D. (1984). Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 382-388. [Link]

Sources

- 1. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, this compound, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2C9 - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and drug metabolic characterization of four new CYP2C9 variants CYP2C9*72-*75 in the Chinese Han population [frontiersin.org]

- 7. Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of antipyrine and its main metabolites this compound, norantipyrine and 4-hydroxyantipyrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vivo Fate of 3-Hydroxymethylantipyrine

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals investigating the in vivo fate of 3-Hydroxymethylantipyrine (3-HMA). It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Introduction: Understanding the Significance of this compound

This compound (3-HMA) is a primary metabolite of antipyrine, a compound historically used as an analgesic and antipyretic.[1] Antipyrine has also been extensively utilized as a probe drug to study the activity of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[2] The formation of 3-HMA is a key metabolic pathway, and its quantification in biological fluids provides valuable insights into the activity of specific CYP isoforms, namely CYP1A2 and CYP2C9.[2]